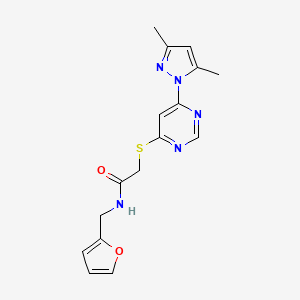

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-11-6-12(2)21(20-11)14-7-16(19-10-18-14)24-9-15(22)17-8-13-4-3-5-23-13/h3-7,10H,8-9H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIARDAZYOAQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel synthetic derivative that has garnered interest for its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The structure includes a pyrimidine moiety linked to a pyrazole and a furan group, which are known for their diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine structures. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |

These results indicate that the compound may exhibit similar or enhanced activities against specific cancer types due to its structural features .

2. Anti-inflammatory Effects

Compounds with pyrazole moieties have been reported to possess anti-inflammatory properties. For example, studies on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. The mechanism often involves the inhibition of NF-kB signaling pathways .

3. Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been evaluated against various pathogens. For instance, derivatives of pyrazole and pyrimidine have shown activity against Gram-positive and Gram-negative bacteria:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus (G+) | Active |

| Escherichia coli (G-) | Active |

| Pseudomonas aeruginosa (G-) | Active |

These findings suggest that the compound may also possess broad-spectrum antimicrobial activity .

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study, the compound was tested against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of 3.79 µM for MCF7 cells, showcasing potent anticancer activity. Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related pyrazole derivatives. The compounds were found to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and pyrimidine have been shown to possess activity against various bacterial strains and fungi, suggesting that this compound could be effective in treating infections caused by resistant pathogens .

-

Cancer Research

- Compounds containing pyrazole and pyrimidine derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Studies have demonstrated that modifications to the structure can enhance cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects

Synthesis and Derivatives

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide can be achieved through several methods:

- Condensation Reactions : Utilizing furan derivatives and thio compounds in a condensation reaction with acetamides has shown promising yields.

- Modification of Existing Frameworks : By altering substituents on the pyrimidine or pyrazole rings, researchers can enhance biological activity or selectivity towards specific targets .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of similar thioamide derivatives found that modifications to the hydrazide fragment significantly influenced their efficacy against bacteria and fungi. The results indicated that compounds with a thioether linkage exhibited enhanced activity compared to their non-thioether counterparts .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines treated with related pyrazole-pyrimidine compounds showed that these agents could induce apoptosis through mitochondrial pathways. The structural variations were crucial in determining the potency and selectivity of these compounds against different cancer types .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF | Polarity enhances nucleophilicity |

| Temperature | 60–80°C | Accelerates kinetics |

| Catalyst | Triethylamine | Neutralizes HCl byproduct |

Q. Table 2. Key Spectroscopic Data

| Technique | Expected Signals |

|---|---|

| NMR | δ 8.2 (pyrimidine-H), δ 6.3 (furan-H) |

| HRMS | [M+H] m/z calculated: 414.1521 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.